molecular formula C20H15ClN4O3S B11617314 (7Z)-3-(4-chlorophenyl)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-(4-chlorophenyl)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11617314
M. Wt: 426.9 g/mol
InChI Key: XKPUPGPHKIJOOA-MSUUIHNZSA-N
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Description

3-[(7Z)-3-(4-CHLOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHOXY-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a thiazolo-triazine ring system, and a methoxy-indolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(7Z)-3-(4-CHLOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHOXY-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The starting materials often include 4-chlorophenyl derivatives, thiazole, triazine, and indole compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors, automated synthesis, and high-throughput screening may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ketone group in the thiazolo-triazine ring can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde, while reduction of the ketone group may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for various diseases.

Industry

In industry, this compound may find applications in the development of advanced materials, such as polymers, coatings, and electronic devices. Its unique properties can contribute to the performance and functionality of these materials.

Mechanism of Action

The mechanism of action of 3-[(7Z)-3-(4-CHLOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHOXY-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo-triazine derivatives, indolone derivatives, and chlorophenyl-containing molecules. These compounds share structural features with 3-[(7Z)-3-(4-CHLOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHOXY-2,3-DIHYDRO-1H-INDOL-2-ONE and may exhibit similar chemical reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C20H15ClN4O3S

Molecular Weight

426.9 g/mol

IUPAC Name

(7Z)-3-(4-chlorophenyl)-7-(5-methoxy-2-oxo-1H-indol-3-ylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H15ClN4O3S/c1-28-13-6-7-15-14(8-13)16(18(26)23-15)17-19(27)25-10-24(9-22-20(25)29-17)12-4-2-11(21)3-5-12/h2-8H,9-10H2,1H3,(H,23,26)/b17-16-

InChI Key

XKPUPGPHKIJOOA-MSUUIHNZSA-N

Isomeric SMILES

COC1=CC\2=C(C=C1)NC(=O)/C2=C\3/C(=O)N4CN(CN=C4S3)C5=CC=C(C=C5)Cl

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C2=C3C(=O)N4CN(CN=C4S3)C5=CC=C(C=C5)Cl

Origin of Product

United States

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